N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
CAS No.:
Cat. No.: VC16263694
Molecular Formula: C24H26N2O2S2
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O2S2 |
|---|---|
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
| Standard InChI | InChI=1S/C24H26N2O2S2/c1-4-18-8-10-19(11-9-18)15-21-23(28)26(24(29)30-21)13-5-6-22(27)25-20-12-7-16(2)14-17(20)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)/b21-15- |
| Standard InChI Key | GKFUBJUHZQOATQ-QNGOZBTKSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)C)C |
Introduction
N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound features a unique structure that combines a thiazolidinone moiety with a butanamide group, making it of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate benzylidene derivatives with thiazolidinone precursors. Solvents such as ethanol or methanol are commonly used, and catalysts like piperidine or acetic acid may be employed to enhance reaction rates and selectivity. The reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants.
Biological Activities and Potential Applications
Thiazolidinones, including this compound, are known for their diverse biological activities. These include anti-inflammatory and antimicrobial properties, which suggest potential therapeutic applications. The presence of the 2,4-dimethylphenyl group and the unique ethylbenzylidene substituent contributes to its potential pharmacological effects and applications in medicinal chemistry.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Therapeutic agent for inflammatory diseases |
| Antimicrobial | Antimicrobial therapies |
Research Findings and Future Directions
Interaction studies involving N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide are crucial for understanding its mechanism of action. These studies may include molecular docking to evaluate its potential as an enzyme inhibitor or receptor modulator. Further research is needed to explore its therapeutic potential fully and to optimize its structure for improved efficacy and reduced side effects.
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